molecular formula C19H25NO B14159115 1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl- CAS No. 4150-91-8

1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl-

Cat. No.: B14159115
CAS No.: 4150-91-8
M. Wt: 283.4 g/mol
InChI Key: QYZMKGPXRFWQKR-UHFFFAOYSA-N
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Description

1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl- is a complex organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of a dimethylamino group, a phenyl group, and a methyl group attached to a propanol backbone. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl- typically involves the reaction of 1-propanol with dimethylamine, phenylmagnesium bromide, and methyl iodide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where the reactants are mixed and heated to specific temperatures to ensure complete reaction. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amino alcohols.

Scientific Research Applications

1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl- is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: As a potential therapeutic agent due to its pharmacological properties.

    Industry: In the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    3-Dimethylamino-1-propanol: A simpler amino alcohol with similar functional groups.

    N,N-Dimethyl-3-hydroxypropylamine: Another amino alcohol with a different substitution pattern.

    Dimethylaminopropanol: A related compound with similar chemical properties.

Uniqueness

1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl- is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its complex structure allows for diverse applications in various fields of research and industry.

Properties

CAS No.

4150-91-8

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

3-(dimethylamino)-2-methyl-1-(3-methylphenyl)-1-phenylpropan-1-ol

InChI

InChI=1S/C19H25NO/c1-15-9-8-12-18(13-15)19(21,16(2)14-20(3)4)17-10-6-5-7-11-17/h5-13,16,21H,14H2,1-4H3

InChI Key

QYZMKGPXRFWQKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC=C2)(C(C)CN(C)C)O

Origin of Product

United States

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